3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
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Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a chemical compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound plays a crucial role in optimizing the 3D orientation of degraders, which is essential for effective ternary complex formation and drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:
Formation of tert-Butoxycarbonyl (Boc) Protected Piperidine: The piperidine ring is protected with a tert-butoxycarbonyl group to prevent unwanted reactions during subsequent steps.
Aryl Substitution: The Boc-protected piperidine is then subjected to aryl substitution with benzoic acid derivatives under controlled conditions.
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and drug development.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Another compound used as a linker in PROTAC development.
4-piperidine-4-yl-butyric acid: Utilized in the synthesis of RGD mimetics.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is unique due to its semi-flexible nature, which allows for optimal 3D orientation in PROTACs. This property enhances the efficiency of targeted protein degradation compared to more rigid or flexible linkers .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYHAXCPUSEMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662837 |
Source
|
Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828243-30-7 |
Source
|
Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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